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Compound of Interest

4-Bromo-7-
Compound Name: , o
(trifluoromethyl)quinoline

Cat. No.: B1339427

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic
characteristics of 4-Bromo-7-(trifluoromethyl)quinoline, a halogenated and
trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and
materials science. Due to the limited availability of direct experimental data for this specific
compound, this guide presents a compilation of predicted properties, spectral data from closely
related analogs, a detailed synthetic protocol, and an exploration of its potential biological
significance based on the activities of similar quinoline-based molecules.

Chemical Structure and Properties

4-Bromo-7-(trifluoromethyl)quinoline possesses a quinoline core substituted with a bromine
atom at the 4-position and a trifluoromethyl group at the 7-position. This substitution pattern is
expected to significantly influence its physicochemical and biological properties.[1]
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Property Value

CAS Number 89446-67-3[1]

Molecular Formula C1oHsBriFsN[1]

Molecular Weight 276.05 g/mol [1]

Appearance Predicted to be a solid

Boiling Point (Predicted) 301.3 £ 37.0 °C at 760 mmHg
Density (Predicted) 1.7 +0.1 g/cm3

Flash Point (Predicted) 136.0 + 26.5 °C

Spectral Data (Analog-Based)

Direct experimental spectral data for 4-Bromo-7-(trifluoromethyl)quinoline is not readily
available in the public domain. Therefore, the following tables present data from closely related
analogs to provide an estimated spectral profile.

'H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-7-(trifluoromethyl)quinoline is expected to exhibit
characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts
will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.
For comparison, the *H NMR data for 4-(4-Bromophenyl)-6-methoxyquinoline is provided.

Table 2: tH NMR Data for an Analogous Compound (4-(4-Bromophenyl)-6-methoxyquinoline in
CDCls)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
8.66 d 4.4 Quinoline H
7.95 d 9.2 Quinoline H
7.53 d 8.4 Phenyl H
7.32-7.19 m - Quinoline & Phenyl H
7.10 d 4.3 Quinoline H
6.98 d 2.8 Quinoline H
3.66 S - Methoxy H

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

3C NMR Spectroscopy

The 13C NMR spectrum will show distinct resonances for the ten carbon atoms of the 4-Bromo-
7-(trifluoromethyl)quinoline molecule. The trifluoromethyl group will appear as a quartet due
to C-F coupling. The table below shows 13C NMR data for 6-Methoxy-4-(4-
(trifluoromethyl)phenyl)quinoline as a reference.

Table 3: 13C NMR Data for an Analogous Compound (6-Methoxy-4-(4-
(trifluoromethyl)phenyl)quinoline in CDClI3)
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Chemical Shift (8) ppm Assighment
158.2 Quinoline C
147.4 Quinoline C
145.4 Quinoline C
144.8 Quinoline C
142.1 (d, J =1.7 Hz) Phenyl C
131.5 Quinoline C
130.6 (d, J =32.7 Hz) Phenyl C
129.7 Phenyl C
127.2 Quinoline C
125.7 (g, J = 3.9 Hz) Phenyl C

124.0 (d, J = 272.2 Hz)

Trifluoromethyl C

122.0 Quinoline C
121.6 Quinoline C
103.2 Quinoline C
55.5 Methoxy C

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

Mass Spectrometry

The mass spectrum of 4-Bromo-7-(trifluoromethyl)quinoline is expected to show a

characteristic isotopic pattern for a molecule containing one bromine atom (*°Br and 8!Br in

approximately a 1:1 ratio), resulting in two molecular ion peaks (M* and M+2) of nearly equal

intensity.

Table 4: Predicted Mass Spectrometry Data
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lon Predicted m/z
[M]* (for 7°Br) 274.96
[M+2]* (for 1Br) 276.96

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the quinoline ring system and
the C-Br and C-F bonds.

Table 5: Predicted Infrared Spectroscopy Data

Wavenumber (cm—?) Assignment

3100-3000 Aromatic C-H stretch

1600-1450 Aromatic C=C and C=N stretching
1350-1100 C-F stretching (strong)

1000-800 C-H out-of-plane bending
700-550 C-Br stretch

Experimental Protocols
Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline

A plausible and commonly employed synthetic route to 4-Bromo-7-(trifluoromethyl)quinoline
involves a two-step process starting from 3-(trifluoromethyl)aniline.[1]

This step can be achieved via a Conrad-Limpach reaction.
o Reactants: 3-(Trifluoromethyl)aniline and a suitable (3-ketoester (e.g., diethyl malonate).
e Procedure:

o A mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated, often in the presence
of a catalytic amount of acid, to form an enamine intermediate.
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o The intermediate is then subjected to thermal cyclization at a high temperature to yield 4-
hydroxy-7-(trifluoromethyl)quinoline.

o The crude product is purified by recrystallization.
The hydroxyl group at the 4-position is converted to a bromine atom.

o Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline and a brominating agent (e.g., phosphorus
oxybromide (POBrs) or phosphorus tribromide (PBr3)).

e Procedure:

o 4-Hydroxy-7-(trifluoromethyl)quinoline is treated with the brominating agent, often in a
suitable solvent.

o The reaction mixture is heated to drive the conversion.

o Upon completion, the reaction is quenched, and the product is extracted and purified by
column chromatography.

Visualization of Synthetic and Biological Pathways
Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-Bromo-7-
(trifluoromethyl)quinoline.
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3-(Trifluoromethylyaniline Conrad-Limpach Reaction

Bromination (e.g., POBr3

\A/

4-Hydroxy-7-(trifluoromethyl)quinoline

4-Bromo-7-(trifluoromethyl)quinoline

Diethyl Malonate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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